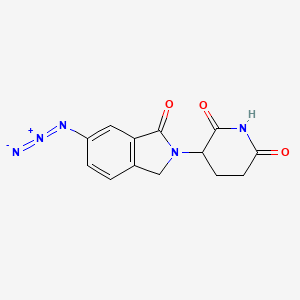

3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione” is a novel substituted piperidine-2,6-dione derivative . It is related to lenalidomide analogs that are useful in PROTAC research . These compounds are used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels, which are useful for the treatment of sickle cell disease and β-thalassemia .

Synthesis Analysis

The synthesis of lenalidomide nitro precursor, which is related to the compound , has been investigated . The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Molecular Structure Analysis

The molecular formula of a similar compound, “3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione”, is C13H12N2O3 . The average mass is 244.246 Da and the monoisotopic mass is 244.084793 Da .Chemical Reactions Analysis

The compound is a part of a series of novel substituted piperidine-2,6-dione derivatives. Their use in reducing WIZ protein expression levels and/or inducing HbF protein expression levels makes them useful for the treatment of sickle cell disease and β-thalassemia .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione”, include an average mass of 244.246 Da and a monoisotopic mass of 244.084793 Da .Scientific Research Applications

- Lenalidomide , a derivative of thalidomide, is an immunomodulatory agent that shares structural similarities with EN300-6767175. Lenalidomide is approved for treating multiple myeloma and 5q-deletion-associated myelodysplastic syndrome (del(5q)-MDS) . Researchers explore EN300-6767175’s potential in modulating immune responses and inhibiting tumor growth.

- EN300-6767175 is an analog of lenalidomide. It can be useful in PROTAC (PROteolysis TArgeting Chimeras) research. PROTACs recruit specific proteins for degradation, and EN300-6767175’s interaction with CRBN protein may have implications in targeted protein degradation .

- Novel substituted piperidine-2,6-dione derivatives, including EN300-6767175, have been investigated for treating sickle cell disease. These compounds reduce the expression of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) expression .

Immunomodulation and Cancer Therapy

ProTAC Research

Sickle Cell Disease Treatment

Mechanism of Action

Target of Action

The primary target of this compound, also known as a lenalidomide analog , is the ubiquitin E3 ligase cereblon . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.

Mode of Action

3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione acts as a ligand for cereblon . It binds to cereblon and induces the enzyme to degrade certain proteins, specifically the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . This interaction leads to changes in cellular processes regulated by these proteins.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its influence on protein degradation. By inducing the degradation of IKZF1 and IKZF3, it can affect cellular processes such as cell cycle progression and immune response. This could potentially lead to antitumor effects .

properties

IUPAC Name |

3-(5-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c14-17-16-8-2-1-7-6-18(13(21)9(7)5-8)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORWRPCCFLWZLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)